molecular formula C15H11BrN4O2S B11055805 5-(5-bromopyridin-3-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol

5-(5-bromopyridin-3-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11055805
M. Wt: 391.2 g/mol
InChI Key: NWNAIUYJIYDUGK-UHFFFAOYSA-N
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Description

5-(5-BROMO-3-PYRIDYL)-4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of pyridine, benzodioxin, and triazole moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-BROMO-3-PYRIDYL)-4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridine Moiety: Starting with a brominated pyridine derivative, the compound undergoes nucleophilic substitution reactions to introduce the desired functional groups.

    Construction of the Benzodioxin Ring: This involves cyclization reactions using appropriate dihydroxybenzene derivatives under acidic or basic conditions.

    Triazole Ring Formation: The triazole ring is typically formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azide and alkyne precursors.

    Final Assembly: The final step involves coupling the intermediate compounds under controlled conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the triazole ring, potentially leading to debromination or ring-opening products.

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Debrominated pyridine derivatives and reduced triazole products.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(5-BROMO-3-PYRIDYL)-4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although further research is needed to confirm these activities.

Industry

In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 5-(5-BROMO-3-PYRIDYL)-4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine, benzodioxin, and triazole moieties. These interactions may modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(5-BROMO-3-PYRIDYL)-4H-1,2,4-TRIAZOLE: Lacks the benzodioxin moiety, which may result in different biological activities.

    4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-1,2,4-TRIAZOLE: Lacks the bromopyridine moiety, which may affect its chemical reactivity and biological properties.

    5-(3-PYRIDYL)-4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-1,2,4-TRIAZOLE: Similar structure but without the bromine atom, potentially leading to different reactivity and interactions.

Uniqueness

The uniqueness of 5-(5-BROMO-3-PYRIDYL)-4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, pyridine ring, benzodioxin moiety, and triazole ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H11BrN4O2S

Molecular Weight

391.2 g/mol

IUPAC Name

3-(5-bromopyridin-3-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11BrN4O2S/c16-10-5-9(7-17-8-10)14-18-19-15(23)20(14)11-1-2-12-13(6-11)22-4-3-21-12/h1-2,5-8H,3-4H2,(H,19,23)

InChI Key

NWNAIUYJIYDUGK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)C4=CC(=CN=C4)Br

Origin of Product

United States

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